Tetrasulfanide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

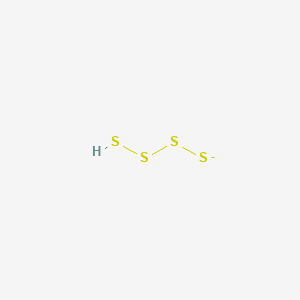

Tetrasulfanide is a sulfur hydride. It is a conjugate base of a tetrasulfane. It is a conjugate acid of a tetrasulfide(2-).

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Tetrasulfanide as a Sulfur Donor

This compound is recognized for its role as a hydrogen sulfide (H₂S) donor. Research indicates that tetrasulfides can release H₂S in a manner dependent on reduced glutathione, demonstrating a higher release capacity compared to trisulfides. This property is crucial for applications in medicinal chemistry, particularly in developing therapeutic agents that exploit the biological effects of H₂S .

Case Study: Synthesis of Tetrasulfides

A study published in the Journal of Organic Chemistry detailed the synthesis of tetrasulfides through the reaction of thiolate ions with elemental sulfur. The resulting this compound compounds were characterized using spectroscopic methods, providing insights into their structural properties and reactivity .

| Compound | Synthesis Method | Yield | Characterization Technique |

|---|---|---|---|

| This compound | Thiolate + Sulfur | 85% | NMR, X-ray crystallography |

Biological Applications

Role in Redox Signaling

This compound plays a significant role in biological redox signaling pathways. It has been shown to decrease the nucleophilic reactivity of zinc thiolates, impacting various physiological processes such as cardiovascular function and immune response. The interaction between this compound and zinc is critical for understanding its biological implications .

Case Study: Impact on Cardiovascular Health

Research conducted on the effects of reactive sulfur species, including this compound, revealed their involvement in nitrite-to-nitric oxide conversion processes. This mechanism is essential for regulating blood pressure and vascular function, highlighting the therapeutic potential of tetrasulfanides in cardiovascular diseases .

Material Science Applications

Development of Functional Materials

This compound derivatives have been explored for their potential in creating functional materials due to their unique electronic properties. The ability to manipulate sulfur bonding environments allows for the design of materials with specific electrical or optical characteristics.

Case Study: Conductive Polymers

A recent study investigated the incorporation of this compound into polymer matrices to enhance conductivity. The results showed that this compound-modified polymers exhibited improved charge transport properties, making them suitable candidates for applications in organic electronics .

| Material Type | Modification | Property Enhanced | Application Area |

|---|---|---|---|

| Conductive Polymer | This compound Addition | Electrical conductivity | Organic electronics |

Analyse Chemischer Reaktionen

Reactions with Thiols (e.g., Tetramethylethylene, TME)

Tetrasulfides such as TESPT (bis(triethoxysilylpropyl) tetrasulfide) and CTS (cyclic tetrasulfide) react with thiols like TME under thermal conditions. These reactions produce sulfur-bridged compounds and heterocyclic products.

Mechanism and Products

-

Sulfur Transfer : At elevated temperatures (130–170°C), TESPT and CTS donate sulfur atoms to TME, forming sulfur bridges (e.g., TME-Sₙ-TME, where n = 1–4) and 3,4-dimethylthiophene as a byproduct .

-

GC-MS Analysis : Identified products include TME dimers (M = 166) and 3,4-dimethylthiophene (M = 122), with retention times of 5.9 min and 3.48 min, respectively .

-

NMR Evidence : ¹H-NMR spectra revealed new sulfur-related chemical shifts (3–4 ppm) in reaction products, confirming sulfur bridge formation .

Reaction Conditions and Outcomes

| Reaction | Temperature (°C) | Time (min) | Major Products | Analytical Method |

|---|---|---|---|---|

| TESPT + TME | 170 | 20 | 3,4-dimethylthiophene | GC-MS, NMR |

| CTS + TME | 130 | 20 | TME-S₂-TME, 3,4-dimethylthiophene | Raman, NMR |

H₂S Release via Glutathione (GSH)

Organic tetrasulfides act as H₂S donors in the presence of biological thiols like GSH, releasing hydrogen sulfide through a multi-step reduction process .

Mechanism

-

Nucleophilic Attack : GSH attacks the α- or β-sulfur atom in the tetrasulfide chain, forming intermediates like persulfides (R-S-SH) or mixed glutathione trisulfides (GSSSG) .

-

H₂S Generation : Each tetrasulfide molecule releases 2 equivalents of H₂S through sequential thiol-disulfide exchanges (Figure 3) .

Kinetic Data

-

Rate Dependence : H₂S release exhibits first-order dependence on GSH concentration (Figure 4b) .

-

No Spontaneous Release : No H₂S is detected in the absence of GSH, confirming thiol-dependent activation .

Comparative H₂S Release

| Donor | H₂S Equivalents Released | Trigger |

|---|---|---|

| Tetrasulfide (e.g., 3 ) | 2 | GSH (1–10 mM) |

| Trisulfide (e.g., DATS) | 1 | GSH |

Oxidation and Reduction Pathways

Tetrasulfides participate in redox reactions, though these pathways are less characterized.

-

Oxidation : Reacts with halogens or oxygen to form sulfoxides or sulfones.

-

Reduction : Metal hydrides (e.g., LiAlH₄) reduce tetrasulfides to thiols or disulfides .

Structural and Spectroscopic Insights

Eigenschaften

Molekularformel |

HS4- |

|---|---|

Molekulargewicht |

129.3 g/mol |

InChI |

InChI=1S/H2S4/c1-3-4-2/h1-2H/p-1 |

InChI-Schlüssel |

IKRMQEUTISXXQP-UHFFFAOYSA-M |

Kanonische SMILES |

SSS[S-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.